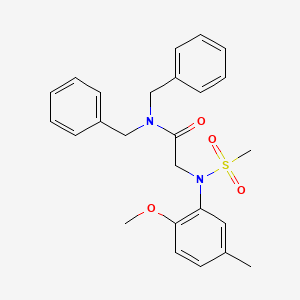
N-(4-chloro-2-methylphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methylphenyl)-3-phenylpropanamide, commonly known as Clomipramine, is a tricyclic antidepressant drug that is used to treat various mental disorders such as depression, obsessive-compulsive disorder (OCD), and panic disorder. It was first synthesized in the 1960s and has since been widely used in clinical practice.
作用機序
Clomipramine works by inhibiting the reuptake of serotonin and norepinephrine in the brain, which increases the levels of these neurotransmitters in the synapse. This leads to an increase in neurotransmitter activity, which is believed to be responsible for its therapeutic effects. Clomipramine also has some affinity for other neurotransmitter receptors, including histamine and acetylcholine receptors.
Biochemical and Physiological Effects
Clomipramine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are involved in regulating mood and anxiety. Clomipramine has also been shown to increase the levels of dopamine in the brain, which is involved in regulating reward and motivation. In addition, Clomipramine has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Clomipramine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it useful for investigating the effects of neurotransmitter systems on behavior. It is also relatively easy to administer and has a long half-life, which makes it useful for studying the long-term effects of drug treatment. However, Clomipramine also has some limitations. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has a number of side effects, including sedation, dry mouth, and constipation, which can interfere with experimental results.
将来の方向性
There are several future directions for research on Clomipramine. One area of research is the development of new drugs that target the same neurotransmitter systems as Clomipramine but with fewer side effects. Another area of research is the investigation of the long-term effects of Clomipramine treatment on behavior and neurotransmitter systems. Finally, there is a need for more research on the use of Clomipramine in the treatment of other disorders, such as PTSD and chronic pain.
合成法
Clomipramine can be synthesized by the reaction of 3-chloro-propiophenone with 4-chloro-2-methylaniline, followed by the reduction of the resulting imine with sodium borohydride. The product is then acylated with phenylacetyl chloride to form Clomipramine. This synthesis method has been well-established and is used in both industrial and academic settings.
科学的研究の応用
Clomipramine has been extensively studied for its therapeutic effects on mental disorders. It has been shown to be effective in treating depression, N-(4-chloro-2-methylphenyl)-3-phenylpropanamide, and panic disorder. In addition, it has also been studied for its potential use in the treatment of other disorders such as post-traumatic stress disorder (PTSD) and chronic pain. Clomipramine has also been used in animal studies to investigate its effects on behavior and neurotransmitter systems.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMYVBVYBIVLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358035 |
Source


|
| Record name | N-(4-Chloro-2-methylphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-3-phenylpropanamide | |
CAS RN |
6148-23-8 |
Source


|
| Record name | N-(4-Chloro-2-methylphenyl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)
![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)


![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
